16,16-Dimethyl-pgd2
Overview
Description
16,16-dimethyl-PGD2 is a prostanoid.
Scientific Research Applications
Treatment of Acid Peptic Disease : 16,16-dimethyl prostaglandin E2 has been shown to be a potent inhibitor of gastric acid secretion and gastrin release, suggesting its potential application in treating acid peptic diseases. This effect was observed in both oral and intravenous administrations (Ippoliti, Isenberg, & Hagie, 1981).
Stimulating Hepatic Glycogenesis : In rat hepatocytes, 16,16-dimethyl prostaglandin E2 was found to stimulate the basal rate of glucose incorporation into glycogen. This indicates its role in enhancing hepatic glycogenesis (Okumura, Kanemaki, & Kitade, 1993).
Termination of Early Pregnancy : Vaginal suppositories containing 16,16-dimethyl-PGE2 have been evaluated for terminating early pregnancies (5 to 8 weeks of gestation), showing effectiveness with limited gastrointestinal side effects (Lundström et al., 1977).
Facilitating Mucosal Adaptation Post-Surgery : The drug has been found effective in stimulating morphological and functional adaptation after massive distal small bowel resection, suggesting its use in post-operative care (Vanderhoof et al., 1988).
Radioprotection in Intestinal and Hematopoietic Stem Cells : 16,16-Dimethyl prostaglandin E2 has shown protective effects against radiation injury in mouse intestinal stem cells, suggesting its potential use in radioprotection (Hanson & Ainsworth, 1985).
Antilipolytic Effects : This compound has shown potent antilipolytic effects in isolated rat adipocytes, indicating its potential therapeutic use in conditions like diabetic ketoacidosis (Axelrod, Trzepacz, Zusman, & Martin, 1976).
Increasing Survival Post-Irradiation : Studies have shown that 16,16-Dimethyl prostaglandin E2 increases survival in mice following irradiation, further supporting its potential in radioprotection (Walden, Patchen, & Snyder, 1987).
Properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-18,20,23,25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMOZGYCFBTCMC-MBNOUSKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85235-22-9 | |
Record name | 16,16-Dimethyl prostaglandin D2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085235229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16,16-DIMETHYL PROSTAGLANDIN D2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S9AW0C880 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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